
3-氨基-5-甲氧基苯酚
描述
3-Amino-5-methoxyphenol is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The InChI code for 3-Amino-5-methoxyphenol is 1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-5-methoxyphenol has a predicted boiling point of 332.0±22.0 °C and a predicted density of 1.219±0.06 g/cm3 . It is typically stored in an inert atmosphere, under -20°C .科学研究应用
Antioxidant Properties
3-Amino-5-methoxyphenol possesses antioxidant activity due to its ability to scavenge free radicals. These radicals can cause oxidative stress and damage biomolecules, leading to various diseases. Researchers have investigated its potential in preventing oxidative damage to cellular components, including lipids, proteins, and DNA .
Ultraviolet (UV) Absorbers
In the field of sunscreens and UV protection, 3-Amino-5-methoxyphenol plays a role as a UV absorber. Its structure allows it to absorb UV radiation, protecting the skin from harmful effects. Incorporating this compound into cosmetic formulations can enhance their photoprotective properties .
Flame Retardants
Due to its phenolic structure, 3-Amino-5-methoxyphenol can act as a flame retardant. It inhibits combustion by interfering with radical chain reactions during fire exposure. Researchers explore its application in materials such as plastics, textiles, and coatings to enhance fire safety .
Thermal Stability Enhancer
In the production of plastics, adhesives, and coatings, this compound contributes to improved thermal stability. By enhancing the material’s resistance to heat, it ensures longevity and performance even under elevated temperatures .
Biological Activities
Beyond its industrial applications, 3-Amino-5-methoxyphenol exhibits potential biological effects. Studies suggest anti-tumor and anti-inflammatory properties. Researchers investigate its role in modulating cellular pathways and its impact on disease prevention and treatment .
Synthetic Strategies
Researchers have developed innovative synthetic methods for preparing m-aryloxy phenols, including 3-Amino-5-methoxyphenol. These strategies involve selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. The use of hydrogen bromide and boron tribromide as catalysts has been explored for demethylation reactions .
安全和危害
作用机制
Target of Action
Methoxyphenolic compounds, which include 3-amino-5-methoxyphenol, have been reported to exhibit anti-inflammatory activity in human airway cells . This suggests that these compounds may interact with inflammatory pathways and their associated targets.
Mode of Action
Methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, suggesting that they may act by modulating inflammatory responses .
Biochemical Pathways
Methoxylated aromatic compounds, including 3-Amino-5-methoxyphenol, are involved in various biochemical pathways. They are components of lignin, the second most abundant biopolymer on Earth, and are transformed by anaerobic microorganisms through diverse biochemical mechanisms . The transformation of these compounds probably plays a more significant role in the global carbon cycle than previously supposed .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .
Result of Action
Methoxyphenolic compounds have been shown to have anti-inflammatory effects in human airway cells . They inhibit the production of multiple inflammatory mediators, suggesting that they may have potential therapeutic applications as novel anti-inflammatory agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-5-methoxyphenol. For instance, the degradation of phenols and substituted phenols, including 3-Amino-5-methoxyphenol, can occur both in water and in the air . The degradation rates are influenced by environmental conditions, such as temperature, pH, and the presence of other substances . In addition, the composition of the gut microbiota, which can be influenced by diet and other factors, can affect the metabolism of methoxylated aromatic compounds .
属性
IUPAC Name |
3-amino-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTCFIIXWWUIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162155-27-3 | |
| Record name | 3-amino-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


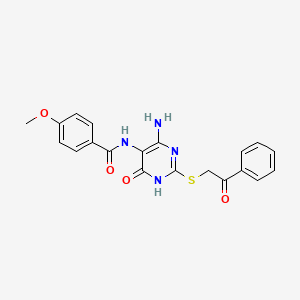
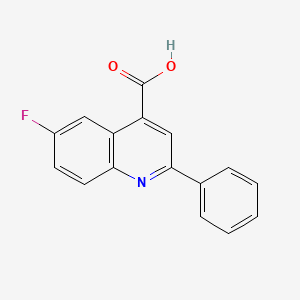


![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)

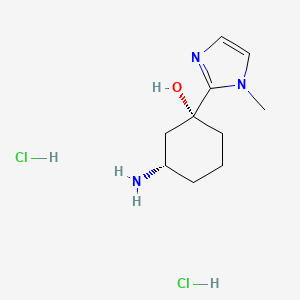
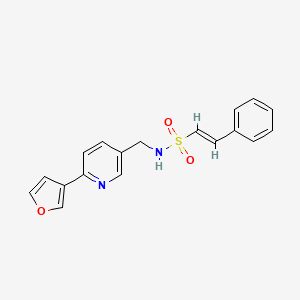
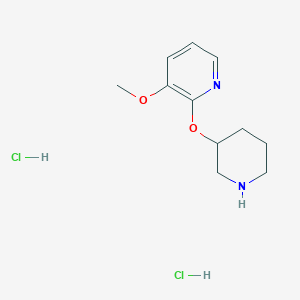
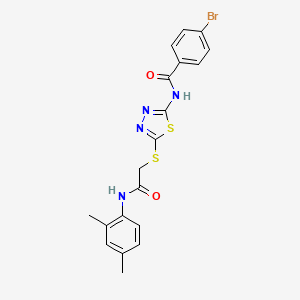
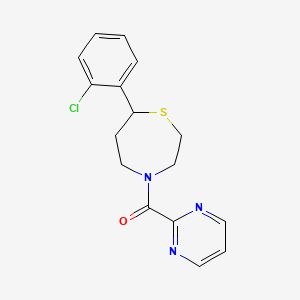
![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)